((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate
描述
The compound “((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate” is a phosphonate derivative with a purine scaffold. Structurally, it consists of:
- A 6-amino-9H-purin-9-yl base (adenine analog), critical for nucleobase interactions.
- A (S)-propan-2-yloxy moiety linked to a methylphosphoryl group, which enhances solubility and bioavailability.
- An isopropyl carbonate ester, likely serving as a prodrug moiety to improve membrane permeability.
This compound shares structural motifs with antiviral and anticancer agents, particularly nucleotide analogs like tenofovir disoproxil (). Its stereochemistry (S-configuration at the propan-2-yl group) is critical for target specificity, as seen in related purine derivatives ().
属性
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSRKLPLHUWCJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate, also known as a prodrug of Tenofovir, has garnered attention due to its potential biological activities, particularly in antiviral applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H29N6O5P |
| Molecular Weight | 476.466 g/mol |
| CAS Number | 1534434-02-0 |
| IUPAC Name | propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
| Melting Point | 148 - 152 °C |
| Solubility | Slightly soluble in chloroform and methanol |
As a prodrug of Tenofovir, this compound acts as an acyclic phosphonate nucleotide analogue. It functions primarily by inhibiting reverse transcriptase, an essential enzyme for viral replication in retroviruses such as HIV. The bioactivation of this compound leads to the release of the active form, which competes with natural nucleotides during viral RNA synthesis.
Antiviral Efficacy
Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication in cell cultures. For instance, a study published in the Journal of Medicinal Chemistry highlighted that derivatives of Tenofovir exhibit potent activity against various strains of HIV, showcasing IC50 values in the low nanomolar range .
Pharmacokinetics
The pharmacokinetic profile of (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate suggests favorable absorption and distribution characteristics. Studies indicate that after administration, the compound is rapidly converted to its active form in systemic circulation, achieving peak plasma concentrations within hours .
Safety Profile
The safety profile of this compound aligns with that of Tenofovir. Common side effects reported include gastrointestinal disturbances, renal toxicity, and potential bone density loss with long-term use. Monitoring renal function is recommended during treatment to mitigate risks associated with nephrotoxicity .
科学研究应用
Medicinal Chemistry
The structure of this compound suggests potential applications in drug design, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The incorporation of the purine derivative (6-amino-9H-purine) indicates its relevance in nucleoside analogs, which are crucial for developing antiviral therapies.
Antiviral Activity
Research indicates that derivatives of purines, such as this compound, exhibit antiviral properties. Specifically, they can inhibit viral replication by mimicking natural nucleotides and integrating into viral DNA or RNA synthesis. This mechanism is particularly significant in the treatment of viral infections like HIV and hepatitis B, where nucleotide analogs play a critical role in therapy .
Biochemical Probes
The unique structural features of ((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate make it a valuable tool for biochemical research. Its ability to interact with various biological targets allows researchers to study enzyme kinetics and cellular signaling pathways.
Enzyme Inhibition Studies
This compound can serve as an inhibitor for specific phosphatases and kinases due to its phosphoryl group, which can mimic substrate interactions within these enzymes. Such studies are essential for understanding the regulatory mechanisms of cellular processes and can lead to the identification of new therapeutic targets .
Drug Development
The compound's application extends into the pharmaceutical industry for developing new drugs. Its structural components can be modified to enhance bioavailability and reduce toxicity, making it a candidate for further optimization in drug formulation.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Tenofovir : A well-known nucleotide analog derived from a similar structural framework has been used effectively in HIV treatment regimens. Its success underscores the potential of purine derivatives in antiviral therapy .
- Prodrugs : Research on prodrugs like this compound has shown promising results in enhancing the pharmacokinetic profiles of existing antiviral agents, leading to improved therapeutic outcomes .
Summary Table of Applications
相似化合物的比较
Research Findings and Implications
- Metabolic Activation: The isopropyl carbonate group is hypothesized to undergo hepatic esterase-mediated cleavage, similar to tenofovir disoproxil (). This may reduce nephrotoxicity compared to phosphonic acid precursors .
- Synergistic Combinations : Analogous to ’s findings on oxymatrine and cyclophosphamide, combining the target compound with cytochrome P-450 inducers (e.g., dexamethasone) could enhance prodrug activation .
准备方法
Phosphorylation of 1-(6-Amino-purin-9-yl)-propan-2-ol
A mixture of 1-(6-amino-purin-9-yl)-propan-2-ol (100 g), toluene-4-sulfonic acid diethoxy phosphoryl methyl ester (200 g), and magnesium tert-butoxide (71.2 g) in toluene (500 mL) is refluxed at 74–75°C for 5–6 hours. Acetic acid (60 g) is added post-reaction to neutralize residual base, followed by aqueous HBr hydrolysis at 90–95°C to yield Tenofovir.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 74–75°C |
| Reaction Time | 5–6 hours |
| Base | Magnesium tert-butoxide |
| Yield | 85% (crude) |
Esterification with Chloromethyl Isopropyl Carbonate
Tenofovir (100 g) is suspended in toluene (500 mL) with triethylamine (66.31 g) and tetrabutyl ammonium bromide (52.8 g). CMIC (stoichiometric) is added at 50–55°C over 5 hours. Post-reaction, the mixture is cooled, filtered, and extracted with dichloromethane. The organic layer is concentrated, and the product is crystallized using acetone.
Reaction Optimization
-
Catalyst System : Triethylamine (base) + tetrabutyl ammonium bromide (phase-transfer catalyst) enhances CMIC reactivity.
-
Solvent Choice : NMP increases reaction rate but complicates purification; toluene enables azeotropic drying.
-
Impurity Control : Trimethyl silyl chloride (17.8 g) minimizes dimer formation.
Process Optimization Strategies
Solvent-Free Approaches
Recent patents describe eliminating NMP by using molten CMIC directly with Tenofovir, reducing solvent waste and improving atom economy. This method achieves 88% yield with HPLC purity >99%.
Alternative Bases
Replacing magnesium tert-butoxide with a 1:1 Grignard reagent/tert-butanol mixture in the phosphorylation step reduces side reactions, increasing yield to 90%.
Purification and Analytical Characterization
Crystallization Techniques
Crude product is dissolved in acetone (150 mL) at 60°C and cooled to 0–5°C for crystallization. This step removes residual CMIC and dimeric impurities, yielding 98.5% pure product.
Analytical Methods
-
HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 8.2 min).
-
Mass Spectrometry : ESI-MS m/z 403.33 [M+H]⁺ confirms molecular weight.
-
Chiral Analysis : Chiralpak AD-H column verifies enantiomeric excess (>99% S-configuration).
Industrial-Scale Production Challenges
Raw Material Sourcing
CMIC availability varies regionally, with Chinese suppliers (Wuxi Zhongkun Biochemical, Foshan Treasure Biotechnology) dominating the market.
Environmental Considerations
NMP substitution remains critical due to its reproductive toxicity. Emerging alternatives include cyclopentyl methyl ether (CPME), though yields drop to 78%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Solvent Use | Scalability |
|---|---|---|---|---|
| Classical (NMP) | 85% | 98.5% | High | Moderate |
| Solvent-Free | 88% | 99% | None | High |
| Grignard Optimization | 90% | 98.7% | Low | High |
常见问题
Advanced Research Question
- Hydrolysis Kinetics : Simulate physiological pH (1.2–7.4) and monitor degradation via LC-MS/MS. The carbonate group is prone to esterase-mediated hydrolysis, requiring stability studies in plasma .
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition temperatures and excipient compatibility .
Key Challenge : Differentiate between hydrolytic pathways (e.g., phosphonate vs. carbonate cleavage) using isotopic labeling (e.g., deuterated solvents) .
How can enantiomeric impurities be detected and resolved during synthesis?
Advanced Research Question
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to resolve (S)- and (R)-enantiomers .
- X-ray Diffraction : Single-crystal analysis confirms absolute configuration, as seen in related phosphonate derivatives .
Contradiction Alert : Residual isopropyl alcohol in the reaction mixture may artificially inflate enantiomeric excess (ee) measurements; ensure solvent removal before analysis .
What strategies address discrepancies in pharmacokinetic data between in vitro and in vivo models?
Advanced Research Question
- Prodrug Activation : Measure intracellular conversion to the active phosphonate metabolite using radiolabeled (e.g., ³H or ¹⁴C) analogs in hepatocyte assays .
- Tissue Distribution : Autoradiography or MALDI imaging to compare lymphoid tissue penetration (a known limitation of tenofovir prodrugs) .
Data Conflict Resolution : Species-specific esterase activity can alter bioavailability; validate models with humanized transgenic mice .
How should researchers validate the compound’s antiviral efficacy against resistant strains?
Advanced Research Question
- Resistance Profiling : Perform enzymatic assays with mutant reverse transcriptase (RT) variants (e.g., K65R, M184V) to quantify IC₅₀ shifts .
- Crystallographic Studies : Resolve RT-compound co-crystal structures to identify steric clashes or hydrogen-bonding disruptions .
Note : Cross-resistance with other NRTIs (e.g., tenofovir) may occur due to shared phosphonate recognition motifs .
What are the best practices for reconciling conflicting cytotoxicity data across cell lines?
Advanced Research Question
- Cell-Specific Metabolism : Compare ATP depletion (via luminescence assays) in primary vs. immortalized cells, as mitochondrial toxicity varies with esterase expression .
- Dose-Response Modeling : Use Hill coefficients to differentiate on-target (saturable) vs. off-target (linear) toxicity .
Mitigation : Incorporate prodrug modifications (e.g., aryloxyphosphonates) to reduce non-specific hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
